molecular formula C2H2N2OS B052307 1,3,4-Oxadiazole-2-thiol CAS No. 38733-42-5

1,3,4-Oxadiazole-2-thiol

Cat. No.: B052307
CAS No.: 38733-42-5
M. Wt: 102.12 g/mol
InChI Key: RUBRCWOFANAOTP-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazole-2-thiol is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and a sulfur atom within a five-membered ring structure. This compound is of significant interest in synthetic and medicinal chemistry due to its wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Scientific Research Applications

1,3,4-Oxadiazole-2-thiol has a broad spectrum of scientific research applications:

Mechanism of Action

Target of Action

1,3,4-Oxadiazole derivatives have been found to interact with a variety of biological targets. They have shown a broad spectrum of pharmacological activities, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties . They selectively interact with nucleic acids, enzymes, and globular proteins .

Mode of Action

The mode of action of 1,3,4-Oxadiazole-2-thiol involves its interaction with various enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase . These interactions lead to the inhibition of these enzymes, thereby contributing to their antiproliferative effects .

Biochemical Pathways

The this compound affects various biochemical pathways. It has been demonstrated that 1,3,4-oxadiazole hybridization with other anticancer pharmacophores have different mechanisms of action by targeting various enzymes and many of the proteins that contribute to cancer cell proliferation .

Pharmacokinetics

Oxadiazoles are known to have favourable physical, chemical, and pharmacokinetic properties, which significantly increase their pharmacological activity via hydrogen bond interactions with biomacromolecules .

Result of Action

The result of the action of this compound is primarily seen in its cytotoxic effects against cancer cells. It has been found to show high cytotoxicity against human lung cancer diseases . The synthesized derivatives have shown moderate antioxidant activity compared to the standard BHA (butylated hydroxy anisole) .

Safety and Hazards

The safety data sheet suggests wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding getting it in eyes, on skin, or on clothing. It also recommends avoiding ingestion and inhalation, and avoiding dust formation .

Future Directions

The worldwide development of antimicrobial resistance forces scientists to search for new compounds to which microbes would be sensitive. Many new structures contain the 1,3,4-oxadiazole ring, which have shown various antimicrobial activity, e.g., antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral . In the field of anticancer drugs, there have been significant developments and discoveries using 1,3,4-oxadiazoles .

Preparation Methods

The synthesis of 1,3,4-oxadiazole-2-thiol typically involves the reaction of an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture . The general reaction scheme is as follows:

    Reaction of Acylhydrazide with Carbon Disulfide: The acylhydrazide reacts with carbon disulfide in the presence of a base (such as potassium hydroxide) in an alcohol solvent (such as ethanol).

    Cyclization and Acidification: The reaction mixture is then acidified, leading to the cyclization and formation of the this compound compound.

Industrial production methods for this compound are not extensively documented, but the laboratory synthesis methods provide a foundation for potential scale-up processes.

Chemical Reactions Analysis

1,3,4-Oxadiazole-2-thiol undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions, where the thiol group (-SH) is replaced by other nucleophiles.

    Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced to form thiolates.

    Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form Schiff bases.

Common reagents used in these reactions include chloroacetic acid, dimethylformamide, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1,3,4-Oxadiazole-2-thiol can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its thiol group, which imparts specific reactivity and biological activity not found in other oxadiazole isomers.

Properties

IUPAC Name

3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N2OS/c6-2-4-3-1-5-2/h1H,(H,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBRCWOFANAOTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=S)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70902401
Record name NoName_1643
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70902401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38733-42-5
Record name 1,3,4-oxadiazole-2-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,4-Oxadiazole-2-thiol
Reactant of Route 2
1,3,4-Oxadiazole-2-thiol

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